molecular formula C22H21N3O4S B14996279 N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14996279
M. Wt: 423.5 g/mol
InChI Key: YBSUHJKTTARXOB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines elements of pyrido, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable thieno and pyrimidine precursor under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Ethyl Group: This can be done through a nucleophilic substitution reaction using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a suitable amine to form the carboxamide group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Azide or nitrile derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of pyrido, thieno, and pyrimidine rings, which is not commonly found in other similar compounds. This unique structure may confer specific properties and interactions that are not observed in other related compounds.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N3O4S/c1-13-5-4-10-25-19(13)24-21-15(22(25)27)12-18(30-21)20(26)23-9-8-14-6-7-16(28-2)17(11-14)29-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,26)

InChI Key

YBSUHJKTTARXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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